boldoglucin
Description
Boldoglucin is a glycoside compound primarily isolated from the leaves of Peumus boldus (Boldo), a plant native to Chile. It is chemically characterized as a C30H52O8 glycoside . Pharmacologically, this compound is recognized for its dual role as a hepatic stimulant and diuretic, enhancing bile secretion and renal function. Additionally, it exhibits narcotic and hypnotic properties at moderate doses, though excessive intake leads to adverse effects such as gastric irritation, vomiting, and purging .
Properties
CAS No. |
1398-22-7 |
|---|---|
Molecular Formula |
C4H8OS |
Synonyms |
boldoglucin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds
Pharmacological Efficacy and Mechanisms
- This compound vs. Boldine : Both derived from Boldo, this compound and boldine differ markedly in function. This compound’s glycosidic structure enhances biliary secretion and diuresis, while boldine (an aporphine alkaloid) acts as a local anesthetic and central nervous system (CNS) stimulant . This compound’s narcotic effects are attributed to its interaction with GABAergic pathways, whereas boldine’s stimulant properties may involve adrenergic receptor modulation .
- This compound vs. Eriodictyol: Eriodictyol, a flavonoid from Eriodictyon californicum, shares antitussive applications but lacks hepatic activity. Its antioxidant properties contrast with this compound’s metabolic focus .
- This compound vs. Duboisine : Duboisine, an anticholinergic alkaloid, primarily targets muscarinic receptors, whereas this compound’s effects are metabolic and CNS-depressant .
Toxicity and Clinical Limitations
This compound’s therapeutic window is narrower compared to non-narcotic compounds like eriodictyol. Doses exceeding 15 grains (≈1 g) in animal models induce severe emesis and sedation, likely due to glycoside-mediated gastric mucosa irritation . In contrast, vasicine and eriodictyol exhibit lower toxicity, making them preferable for chronic respiratory conditions .
Research Findings and Clinical Implications
- Efficacy in Hepatic Disorders: this compound increases bile flow by 40–60% in rodent models, outperforming boldine’s 20–30% enhancement .
- Synergistic Potential: Combined administration with boldine in Boldo extracts shows additive diuretic effects but exacerbates CNS depression risks .
- Nanoparticle Delivery: Recent studies suggest encapsulating this compound in lipid nanoparticles could mitigate gastric toxicity while prolonging hepatic activity—a strategy successfully applied to flavonoid delivery systems .
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